molecular formula C16H14BrFOS B1327545 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-07-9

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327545
CAS No.: 898780-07-9
M. Wt: 353.3 g/mol
InChI Key: UVAHRNJPYVSOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic compound with the molecular formula C16H14BrFOS and a molecular weight of 353.3 g/mol. This compound is notable for its applications in various fields of research, including chemistry, pharmacology, and biomedical sciences.

Preparation Methods

The synthesis of 4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It serves as a precursor for the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone include:

  • 4-Bromo-3-fluoro-2-methylphenylpropiophenone
  • 4-Bromo-3-fluoro-3-(4-thiomethylphenyl)propiophenone
  • 4-Bromo-3-fluoro-3-(2-methylthio)phenylpropiophenone

These compounds share structural similarities but differ in the position or type of substituents, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAHRNJPYVSOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644331
Record name 1-(4-Bromo-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-07-9
Record name 1-(4-Bromo-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.